3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid
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Overview
Description
3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid is a compound that features an indole ring, a sulfanyl group, and a butenoic acid moiety. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals . The presence of the indole ring in this compound suggests potential biological and pharmacological applications.
Preparation Methods
The synthesis of 3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid typically involves the reaction of indole derivatives with appropriate sulfanyl and butenoic acid precursors. One common method involves the use of 4-(1H-indol-3-yl)butanoic acid, which is sequentially transformed through various steps, including esterification, hydrazide formation, and nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the double bond in the butenoic acid moiety.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications due to its biological activities, including drug development for various diseases.
Industry: Used in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in its biological activity by interacting with thiol-containing enzymes and proteins . The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to 3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid include other indole derivatives such as indole-3-acetic acid and indole-3-propionic acid . These compounds share the indole ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in the presence of the sulfanyl group and the butenoic acid moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
61164-49-6 |
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Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
3-(1H-indol-3-ylsulfanyl)but-2-enoic acid |
InChI |
InChI=1S/C12H11NO2S/c1-8(6-12(14)15)16-11-7-13-10-5-3-2-4-9(10)11/h2-7,13H,1H3,(H,14,15) |
InChI Key |
WLFUWIGNWYSYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)SC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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